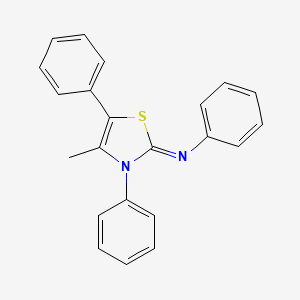![molecular formula C7H16O3 B8270879 (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol CAS No. 64028-92-8](/img/structure/B8270879.png)
(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol typically involves the reaction of ®-1-chloro-2-propanol with ethyl vinyl ether under acidic conditions. The reaction proceeds through an etherification process, where the ethoxy group is introduced to the propanol backbone. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the ether bond.
Industrial Production Methods
In industrial settings, the production of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The chiral nature of the compound allows it to interact selectively with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-[(RS)-1-Ethoxyethoxy]-1-propanol: The enantiomer of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol, with similar chemical properties but different biological activities.
2-[(RS)-1-Methoxyethoxy]-1-propanol: A structurally similar compound with a methoxy group instead of an ethoxy group.
2-[(RS)-1-Ethoxyethoxy]-2-propanol: A positional isomer with the ethoxy group attached to a different carbon atom.
Uniqueness
®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of chiral molecules and in applications requiring precise molecular interactions.
Properties
CAS No. |
64028-92-8 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2S)-2-[(1R)-1-ethoxyethoxy]propan-1-ol |
InChI |
InChI=1S/C7H16O3/c1-4-9-7(3)10-6(2)5-8/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
VLECUSKDVHMJKF-NKWVEPMBSA-N |
Isomeric SMILES |
CCO[C@@H](C)O[C@@H](C)CO |
Canonical SMILES |
CCOC(C)OC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acetonitrile](/img/structure/B8270811.png)
![(5S)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B8270819.png)
![1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B8270838.png)




![1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B8270854.png)


![(R)-3-Hydroxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8270870.png)
![1-[Amino(4-methoxyphenyl)methyl]-2-naphthol](/img/structure/B8270871.png)
![(1R,3R,4S,6S)-4-Amino-4,7,7-trimethyl-bicyclo[4.1.0]hept-3-yl)-methanol](/img/structure/B8270889.png)
